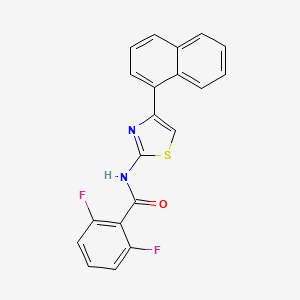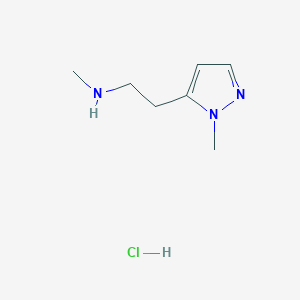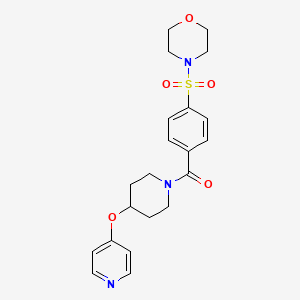![molecular formula C15H16ClNO2 B2622021 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one CAS No. 1024278-12-3](/img/structure/B2622021.png)
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes an acetylphenyl group, a chloro substituent, and a methyl group on a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetylphenylamine with 2-chloro-5-methylcyclohex-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amines or thiols.
科学的研究の応用
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
4-Acetylphenylamine: Shares the acetylphenyl group but lacks the cyclohexene ring and chloro substituent.
2-Chloro-5-methylcyclohex-2-en-1-one: Contains the cyclohexene ring and chloro substituent but lacks the acetylphenyl group.
Uniqueness
3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the acetylphenyl group and the chloro substituent on the cyclohexene ring allows for diverse chemical modifications and interactions with biological targets.
特性
IUPAC Name |
3-(4-acetylanilino)-2-chloro-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9-7-13(15(16)14(19)8-9)17-12-5-3-11(4-6-12)10(2)18/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGCJDJLITMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2621939.png)
![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)

![1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide](/img/structure/B2621942.png)
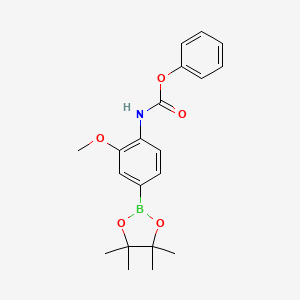

![3-(5-Amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol](/img/structure/B2621949.png)
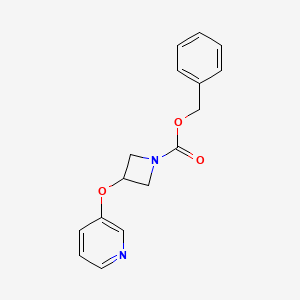
![N-(5-Methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2621953.png)
